molecular formula 2C6H5O5S.Ca.H2O B1168226 2-HYDROXYBIPHENYL 3-MONOOXYGENASE RECOMB CAS No. 118251-39-1

2-HYDROXYBIPHENYL 3-MONOOXYGENASE RECOMB

Cat. No.: B1168226
CAS No.: 118251-39-1
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Description

Contextualization of Flavoenzyme Monooxygenases in Oxidative Biocatalysis

Flavoenzyme monooxygenases are a broad class of enzymes that play a crucial role in a vast array of metabolic pathways in both prokaryotes and eukaryotes. nih.gov These enzymes are key players in oxidative biocatalysis, a field that utilizes enzymes to perform oxidation reactions. Such reactions are often challenging to achieve with high selectivity and efficiency using traditional chemical methods. researchgate.netbohrium.com Flavoenzyme monooxygenases catalyze the insertion of a single oxygen atom from molecular oxygen (O₂) into an organic substrate, with the second oxygen atom being reduced to water. nih.gov

These enzymes are characterized by the presence of a flavin cofactor, either flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), which is essential for their catalytic activity. researchgate.netrug.nl The flavin cofactor is responsible for activating molecular oxygen, enabling the subsequent oxygenation of the substrate. nih.gov The high regio- and enantioselectivity of many flavoenzyme monooxygenases make them valuable biocatalysts for the synthesis of fine chemicals and pharmaceuticals. researchgate.net They are classified as external monooxygenases (EC 1.14.13) when they depend on reduced coenzymes like NADH or NADPH for the reducing power needed for the flavin, or internal monooxygenases where the substrate itself reduces the flavin. nih.gov

Enzymatic Classification and Nomenclature of HbpA (EC 1.14.13.44)

2-Hydroxybiphenyl 3-monooxygenase (HbpA) is formally classified under the Enzyme Commission (EC) number EC 1.14.13.44 . omicsonline.orgqmul.ac.uk This classification places it in the category of oxidoreductases, specifically those acting on paired donors, with O₂ as oxidant and incorporation of one atom of oxygen into the other donor. The sub-subclass ".13" indicates that NADH or NADPH is the donor, and one atom of oxygen is incorporated into the other donor.

The systematic name for HbpA is 2-hydroxybiphenyl,NADH:oxygen oxidoreductase (3-hydroxylating) . qmul.ac.uk The enzyme catalyzes the following chemical reaction:

2-hydroxybiphenyl + NADH + H⁺ + O₂ → 2,3-dihydroxybiphenyl + NAD⁺ + H₂O qmul.ac.uk

HbpA is an FAD-dependent monooxygenase and is considered a member of the group A flavin-dependent monooxygenases. technion.ac.il It facilitates the ortho-hydroxylation of a variety of 2-substituted phenols. technion.ac.ilnih.gov

Historical Perspective of HbpA Discovery and Characterization in Pseudomonas azelaica HBP1

The discovery of 2-hydroxybiphenyl 3-monooxygenase is linked to the study of microbial degradation of environmental pollutants. The bacterium Pseudomonas azelaica HBP1, isolated from sewage sludge, was identified for its ability to utilize the fungicide 2-hydroxybiphenyl as its sole source of carbon and energy. nih.gov HbpA is the first enzyme in the degradation pathway of 2-hydroxybiphenyl in this organism. technion.ac.ilnih.gov

The initial characterization of HbpA from P. azelaica HBP1 revealed it to be a novel NADH-dependent, FAD-containing aromatic hydroxylase. nih.gov The enzyme was purified and found to be a homotetramer with a molecular mass of approximately 256 kDa, with each 60 kDa subunit containing one non-covalently bound FAD molecule. nih.gov The genes responsible for the degradation of 2-hydroxybiphenyl, including the hbpA gene, were identified and found to be organized in a cluster (hbpCAD). nih.govresearchgate.net The expression of these genes is regulated by the transcriptional activator HbpR in the presence of 2-hydroxybiphenyl. nih.gov

Significance of Recombinant HbpA in Enzymology and Biotechnology

The advent of recombinant DNA technology has been pivotal in advancing the study and application of HbpA. nih.govnih.gov The hbpA gene was successfully cloned and expressed in Escherichia coli, which allowed for the efficient, large-scale production of the enzyme. nih.gov This overcame the limitations of purifying the enzyme from its native source, which often results in lower yields. nih.govneb.com

The availability of recombinant HbpA has several key advantages:

Increased Purity and Yield: Recombinant expression systems allow for the production of highly pure HbpA in large quantities, which is essential for detailed biochemical and structural studies. neb.com

Facilitated Characterization: The ability to produce large amounts of the enzyme has enabled in-depth characterization of its kinetic properties, substrate specificity, and reaction mechanism. nih.gov

Structural Studies: Recombinant HbpA has been crystallized, and its three-dimensional structure has been determined, providing valuable insights into its active site and the molecular basis of its catalytic activity. technion.ac.ilnih.gov

Protein Engineering: The availability of the cloned gene allows for site-directed mutagenesis and directed evolution studies. These techniques have been used to alter the substrate specificity of HbpA, for instance, to enable the hydroxylation of indole (B1671886) and its derivatives. researchgate.net This opens up possibilities for creating novel biocatalysts for the synthesis of valuable compounds. omicsonline.org

From a biotechnological perspective, recombinant HbpA is a promising biocatalyst for the production of substituted catechols, which are important intermediates in the pharmaceutical industry. omicsonline.org The enzyme's ability to catalyze the ortho-hydroxylation of a broad range of 2-substituted phenols makes it a versatile tool for synthetic applications. omicsonline.orgtechnion.ac.il The use of enzymes in industrial processes is often favored due to their high selectivity and environmentally friendly reaction conditions. biozoomer.com

Properties

CAS No.

118251-39-1

Molecular Formula

2C6H5O5S.Ca.H2O

Origin of Product

United States

Molecular Biology and Recombinant Expression of 2 Hydroxybiphenyl 3 Monooxygenase

Gene Identification and Cloning of hbpA

The gene encoding 2-hydroxybiphenyl 3-monooxygenase, designated hbpA, was first identified in Pseudomonas azelaica HBP1 (also referred to as Pseudomonas nitroreducens HBP-1), a bacterium capable of utilizing 2-hydroxybiphenyl as its sole carbon and energy source. nih.govnih.gov The hbpA gene is part of a larger gene cluster responsible for the initial steps of 2-hydroxybiphenyl metabolism. nih.govnih.govasm.org Researchers successfully cloned the hbpA gene to facilitate its overexpression in heterologous hosts, which was essential for detailed biochemical characterization and structural studies. technion.ac.ilresearchgate.net This process allowed for the production of the enzyme on a larger scale than what was achievable from the native organism. researchgate.net

Heterologous Expression Systems for Recombinant HbpA Production

The production of recombinant HbpA has been primarily achieved using bacterial expression systems, with Escherichia coli being the host of choice due to its well-understood genetics and rapid growth.

Various strains of E. coli have been successfully employed for the heterologous expression of the hbpA gene. Early studies utilized strains like E. coli JM109, which proved effective for efficiently expressing the gene and producing active HbpA enzyme. nih.gov The pET expression system, often used in conjunction with the E. coli BL21(DE3) strain, is another powerful tool for producing recombinant proteins. nih.gov This system relies on the T7 RNA polymerase, which is under the control of an inducible promoter, allowing for high-level expression of the target gene. nih.govd-nb.info The Lemo21(DE3) strain, a derivative of BL21(DE3), has also been developed to allow for fine-tuning of T7 RNA polymerase activity, which can help optimize the production of proteins that might be toxic or prone to misfolding when expressed at very high levels. d-nb.info

Table 1: Escherichia coli Strains Used for Recombinant HbpA Production

Strain Key Features Reference
JM109 Efficiently expressed the hbpA gene in early studies. nih.gov
BL21(DE3) Contains the T7 RNA polymerase gene for high-level protein expression with pET vectors. A common host for heterologous protein production. nih.gov

| Lemo21(DE3) | A BL21(DE3) derivative that allows for tunable control of T7 RNA polymerase expression, enabling optimization of protein production levels. | d-nb.info |

Maximizing the yield of soluble and active recombinant HbpA often requires the optimization of several factors. nih.gov One common strategy is gene sequence optimization. For instance, the hbpA gene sequence from P. azelaica HBP1 was optimized for expression in E. coli to enhance production levels. technion.ac.il This involves modifying the codon usage of the gene to match that of the expression host without altering the amino acid sequence of the resulting protein. Other optimization strategies can include adjusting culture conditions such as induction temperature, induction time, and the concentration of the inducer molecule (e.g., IPTG for the lac operon system). nih.gov These adjustments can significantly impact protein solubility and activity. nih.gov

Purification Strategies for Recombinant HbpA

Once expressed in a heterologous host, the recombinant HbpA enzyme must be purified to near homogeneity for detailed characterization. The enzyme has been successfully purified from both its native source, P. azelaica HBP1, and from recombinant E. coli hosts. nih.gov A common approach involves multiple chromatographic steps. For example, a five-step procedure was used to purify a similar enzyme, 2,3-dihydroxyphenylpropionate 1,2-dioxygenase, to over 95% homogeneity. nih.gov

For recombinant HbpA, purification is often simplified by the addition of an affinity tag, such as a polyhistidine-tag (His-tag), to the N- or C-terminus of the protein. technion.ac.il This allows for a highly specific and efficient one-step purification using immobilized metal affinity chromatography (IMAC). The tagged protein binds to the chromatography resin (e.g., nickel-NTA), while most host cell proteins are washed away. The purified protein is then eluted from the column. Subsequent purification steps, such as gel filtration chromatography, can be employed to remove any remaining impurities and to confirm the native oligomeric state of the enzyme, which for HbpA is a homotetramer. nih.gov The purity of the final enzyme preparation is typically assessed using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), with purities of over 99% being reported for HbpA. nih.gov

Genetic Organization and Regulation of hbpA Expression

In its native host, P. azelaica HBP1, the expression of the hbpA gene is tightly regulated and is part of a coordinated system for the degradation of aromatic compounds.

The hbpA gene is located within a gene cluster that also contains the hbpC and hbpD genes. nih.govnih.govasm.org These three structural genes encode the first three enzymes in the 2-hydroxybiphenyl degradation pathway. nih.govasm.org The organization is a small, noncontiguous cluster. nih.govnih.gov The expression of these genes is controlled by a regulatory gene, hbpR, located directly upstream of the cluster. nih.govasm.org The HbpR protein acts as a transcriptional activator. nih.gov

Northern blot analysis has revealed a unique transcriptional organization within this cluster. The hbpC and hbpA genes are cotranscribed as a single messenger RNA (mRNA) molecule from a promoter located upstream of hbpC (PhbpC). nih.govasm.org The hbpD gene, however, is transcribed separately from its own promoter (PhbpD). nih.govasm.org This expression is activated by the HbpR protein and requires the sigma-54 (σ⁵⁴) subunit of RNA polymerase and the Integration Host Factor (IHF) for full activation. nih.govasm.org This specific genetic arrangement ensures a coordinated and efficient expression of the enzymes needed for the initial breakdown of 2-hydroxybiphenyl. nih.govnih.gov

Table 2: Components of the hbpCAD Gene Cluster

Gene Encoded Protein Function in Pathway Reference
hbpC 2,3-Dihydroxybiphenyl 1,2-dioxygenase Catalyzes the meta-cleavage of the hydroxylated aromatic ring of 2,3-dihydroxybiphenyl. nih.govnih.gov
hbpA 2-Hydroxybiphenyl 3-monooxygenase Catalyzes the initial hydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl. nih.govnih.gov
hbpD 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase Catalyzes the hydrolysis of the meta-cleavage product. nih.govnih.gov

| hbpR | HbpR transcriptional activator | Regulates the expression of the hbpCAD genes in the presence of an inducer like 2-hydroxybiphenyl. | nih.govresearchgate.net |

Transcriptional Regulation by HbpR and σ54-Dependent Promoters

The expression of the genes involved in 2-hydroxybiphenyl degradation, including the gene encoding 2-hydroxybiphenyl 3-monooxygenase (HbpA), is a tightly controlled process orchestrated by the transcriptional activator HbpR and specialized promoters dependent on the alternative sigma factor σ54 (also known as σN). nih.govnih.gov This regulatory system ensures that the catabolic enzymes are synthesized primarily when their substrate is present.

The key regulator, HbpR, is a 63-kDa protein that belongs to the NtrC family of bacterial transcriptional activators, specifically the XylR/DmpR subclass. nih.govnih.gov This family of regulators is characterized by a modular structure, typically comprising a signal-receiving domain, a central ATPase domain, and a C-terminal DNA-binding domain. nih.gov Gene disruption and complementation studies have confirmed that HbpR is the essential activator for the metabolism of 2-hydroxybiphenyl in Pseudomonas azelaica HBP1. nih.govnih.gov The direct effector molecule that triggers HbpR activity is 2-hydroxybiphenyl itself. nih.govnih.gov When 2-hydroxybiphenyl binds to HbpR, it is believed to induce a conformational change that derepresses the protein's ATPase activity, initiating the activation cascade. nih.gov

HbpR activates transcription from two separate σ54-dependent promoters within the hbp gene cluster: PhbpC and PhbpD. nih.govasm.org The PhbpC promoter drives the transcription of a polycistronic mRNA that includes hbpC and hbpA, the latter encoding the 2-hydroxybiphenyl 3-monooxygenase. asm.org The PhbpD promoter controls the transcription of the hbpD gene separately. asm.org

The activation mechanism is characteristic of σ54-dependent systems. nih.govnih.gov RNA polymerase containing the σ54 factor (RNAP-σ54) binds to the promoter regions (which have conserved -24 and -12 sequence elements) to form a stable but transcriptionally silent closed complex. nih.govnih.gov To initiate transcription, the HbpR activator, bound to its specific upstream activating sequences (UASs) located a considerable distance from the promoters, must intervene. nih.govnih.gov Upon activation by 2-hydroxybiphenyl, HbpR utilizes the energy from ATP hydrolysis to remodel the closed RNAP-σ54-promoter complex, inducing a conformational change that melts the DNA and forms the transcriptionally active open complex. nih.govnih.gov This requirement for an external activator and ATP hydrolysis makes σ54-dependent promoters subject to very tight regulation with minimal leaky expression. nih.gov

Studies have identified the specific binding sites for HbpR, known as UASs, in the regions upstream of both the hbpC and hbpD promoters. nih.gov HbpR has been shown to bind simultaneously to pairs of palindromic sequences within these UAS regions, a feature typical for activators of the XylR/DmpR type. nih.gov The binding affinity of HbpR to these sites is enhanced in the presence of both 2-hydroxybiphenyl and ATP. nih.gov

Table 1: Key Features of HbpR-Mediated Transcriptional Regulation

Regulatory ComponentDescriptionReference
Regulator Protein HbpR, a member of the NtrC family (XylR/DmpR subclass). nih.govnih.gov
Effector Molecule 2-hydroxybiphenyl (substrate of the pathway). nih.govnih.gov
Sigma Factor σ54 (Sigma-54 or σN). asm.orgnih.gov
Promoters Two regulated promoters: PhbpC (for hbpCA operon) and PhbpD (for hbpD gene). nih.govasm.org
Activator Binding Sites Upstream Activating Sequences (UASs) located distally from the promoters. nih.gov
Activation Mechanism ATP-dependent remodeling of the stable RNAP-σ54 closed promoter complex to an open complex. nih.govnih.govnih.gov

Comparison of hbp Gene Regulation with Other Aromatic Degradation Pathways

A primary distinction lies in the family of the main transcriptional regulator. The hbp pathway is controlled by HbpR, a member of the NtrC/XylR family, which acts as an enhancer-binding protein for σ54-dependent promoters. nih.govnih.gov This contrasts sharply with many other degradation pathways that are controlled by regulators from the LysR-type transcriptional regulator (LTTR) family. nih.gov For instance, the degradation of 2,4-dichlorophenoxyacetic acid is regulated by the LTTRs TfdR and TfdS, and the cat and ben operons for catechol and benzoate (B1203000) degradation in Acinetobacter sp. are controlled by the LTTRs CatM and BenM. nih.govnih.gov Similarly, the AraC/XylS family of regulators controls pathways like the TOL plasmid's meta-cleavage pathway for toluene (B28343) degradation via XylS. researchgate.net

The choice of regulator family is directly linked to the type of promoter and RNA polymerase holoenzyme used. The HbpR system's reliance on σ54 is a key feature. asm.org Activation at σ54-dependent promoters is mechanistically distinct from the more common σ70-dependent promoters, requiring an ATPase-driven activator to transition from a stable closed complex to an open one. nih.gov In contrast, most LTTRs and AraC-family activators modulate transcription at promoters recognized by the primary sigma factor, σ70, often by influencing the recruitment of the RNA polymerase holoenzyme or its transition to an active state without the need for a remote enhancer or ATP hydrolysis. khanacademy.org

Furthermore, the complexity of the regulatory circuit can vary. The hbp system is relatively straightforward, with a single activator protein (HbpR) responding to the initial substrate to control the necessary operons. nih.gov Other pathways exhibit more intricate control. The degradation of biphenyl (B1667301) in some bacteria involves two-component regulatory systems, such as BphS1T1 and BphS2T2 in Rhodococcus jostii RHA1, which sense environmental signals to induce gene expression. nih.gov The phenol (B47542) degradation (aph) pathway in Comamonas testosteroni TA441 is subject to a complex, multi-layered control involving three different regulators: a GntR-family repressor (AphS), an NtrC-family activator (AphR), and a LysR-family activator (AphT), demonstrating a cascade of regulation. nih.gov This contrasts with the direct, single-activator model of the hbp genes.

Table 2: Comparison of Regulatory Strategies in Aromatic Degradation Pathways

Pathway (Example Organism)Regulator(s) & FamilySigma Factor/Promoter TypeRegulatory ComplexityReference
2-Hydroxybiphenyl (P. azelaica) HbpR (NtrC/XylR)σ54-dependentSingle activator responding to substrate. nih.govnih.gov
Toluene/Xylenes (TOL Plasmid) XylR (NtrC/XylR), XylS (AraC/XylS)σ54 (upper pathway), σ32/σ38 (meta pathway)Two different regulators for separate operons. researchgate.net
Phenol (C. testosteroni) AphS (GntR), AphR (NtrC/XylR), AphT (LysR)Presumably σ70 and σ54Complex cascade with three regulators. nih.gov
Biphenyl/PCBs (R. jostii) BphS1T1, BphS2T2 (Two-component systems)Not specifiedDual two-component signal transduction systems. nih.gov
Benzoate/Catechol (Acinetobacter sp.) BenM, CatM (LysR)σ70-dependentTwo homologous LTTRs with cross-regulation. nih.gov

Compound Index

Structural Biology and Biophysical Characterization of Recombinant 2 Hydroxybiphenyl 3 Monooxygenase

Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor Binding and Interactions

As with other Group A flavin-dependent monooxygenases, HbpA relies on a Flavin Adenine Dinucleotide (FAD) cofactor for its catalytic activity. technion.ac.il The binding and dynamic movement of this cofactor are central to the enzyme's function.

HbpA binds one molecule of FAD per subunit in a non-covalent manner. nih.gov This is a characteristic feature of many flavoenzymes, allowing for the dynamic conformational changes necessary for catalysis. researchgate.netmdpi.com The FAD-binding domain features a classic Rossmann fold, a structural motif common in nucleotide-binding proteins. technion.ac.il In the FAD-bound complex, the ADP portion of the FAD molecule is situated in a pocket near the surface of the first domain (D1). nih.gov The adenine ring is stabilized by stacking against the side chain of Arginine-37 and forming hydrogen bonds with the backbone carbonyl of Tyrosine-144 and the peptidic NH groups of both Arginine-37 and Tyrosine-144. nih.gov

A key feature of HbpA and related aromatic hydroxylases is the mobility of the FAD cofactor, which adopts distinct conformations during the catalytic cycle, primarily known as the "in" and "out" positions. technion.ac.ilnih.gov This movement is crucial for orchestrating the separate steps of FAD reduction and substrate hydroxylation. technion.ac.il

"Out" Conformation : In the absence of the aromatic substrate, the isoalloxazine ring of the FAD cofactor is displaced towards the enzyme's periphery, adopting the "out" conformation. technion.ac.ilnih.gov This position exposes the flavin to the solvent, allowing it to interact with the NADH co-substrate for reduction to FADH₂. technion.ac.ilnih.gov This conformation is essential for the first phase of the catalytic reaction. nih.gov

"In" Conformation : Upon binding of the substrate, the FAD isoalloxazine ring moves into the active site, shielded from the solvent, in what is termed the "in" conformation. technion.ac.ilnih.gov This repositioning is critical for the subsequent steps of the reaction. The reduced FADH₂ in the "in" position reacts with molecular oxygen to form a reactive flavin C4a-hydroperoxide intermediate, which then carries out the ortho-hydroxylation of the substrate. technion.ac.ilnih.gov

The movement between these states is facilitated by residues such as Arginine-242, which is believed to aid in FAD movement and reduction. nih.govtechnion.ac.il

ConformationStateFunctionReference
"Out" Substrate-freeFAD is exposed to solvent to allow for reduction by NADH. technion.ac.ilnih.gov
"In" Substrate-boundFAD is positioned in the active site for reaction with oxygen and substrate hydroxylation. technion.ac.ilnih.gov

Crystal Structures of Recombinant HbpA

X-ray crystallography has been instrumental in revealing the atomic-level details of HbpA in its different functional states. The monomeric unit of HbpA is composed of three distinct domains: an FAD-binding domain, a substrate-binding domain, and a C-terminal domain with a thioredoxin-like fold. nih.gov

The crystal structure of HbpA in its apo-form (without the FAD cofactor or substrate) has been determined to a resolution of 2.76 Å. nih.govnih.gov The determination of the apo-structure provides a baseline for understanding the conformational changes that occur upon cofactor and substrate binding. nih.gov

The structures of HbpA in complex with its FAD cofactor and with its substrate, 2-hydroxybiphenyl, have provided significant insights into the enzyme's mechanism. nih.govnih.govtechnion.ac.il

Cofactor-Bound Structure (HbpA-FAD) : The structure of the HbpA-FAD complex has been solved to a resolution of 2.03 Å. nih.govnih.gov This structure shows the FAD bound in the "in" position, with the isoalloxazine ring at the interface between the FAD-binding and substrate-binding domains. researchgate.netnih.gov

Substrate-Bound Structure (HbpA-HBP) : The crystal structure of HbpA with its bound substrate, 2-hydroxybiphenyl, has been resolved at 2.3-2.5 Å. nih.govtechnion.ac.il In this structure, the substrate is located in a hydrophobic pocket above the FAD. A crucial hydrogen bond is observed between the hydroxyl group of 2-hydroxybiphenyl and the active-site residue Histidine-48, confirming its role in substrate deprotonation, a key step for activating the aromatic ring for hydroxylation. nih.govtechnion.ac.il When the substrate-bound structure is superimposed with the FAD "in" conformation structure, the ortho-position of the substrate (the target for hydroxylation) is positioned approximately 5.3 Å above the C4a atom of the isoalloxazine ring, poised for the reaction. technion.ac.il

StructurePDB CodeResolution (Å)Key FeaturesReference
Apo-HbpA 4CY62.76Enzyme without FAD or substrate. nih.gov
HbpA-FAD ("in" form) 4CY82.03FAD cofactor bound in the active "in" position. nih.gov
HbpA-HBP 5BRT2.32-hydroxybiphenyl substrate bound in the active site. researchgate.netnih.gov

Insights into Active Site Architecture and Substrate Binding Pocket

The active site of 2-hydroxybiphenyl 3-monooxygenase (HbpA) is a sophisticated and largely hydrophobic pocket designed to accommodate its aromatic substrates. whiterose.ac.uk Structural analyses, including crystal structures of the enzyme with and without its bound substrate, have provided significant insights into its architecture. technion.ac.ilnih.gov The substrate, 2-hydroxybiphenyl, is situated within this hydrophobic pocket, positioned above the isoalloxazine ring of the FAD cofactor. whiterose.ac.uktechnion.ac.il This orientation places the ortho position of the substrate directly over the C4a atom of the flavin ring, the site of oxygenation. technion.ac.il

Several key amino acid residues are critical to the function of the active site. Histidine 48 (His48) has been identified as a crucial residue for catalysis. whiterose.ac.uknih.gov Crystal structures of HbpA with 2-hydroxybiphenyl bound reveal a hydrogen bond between the substrate's hydroxyl group and His48. technion.ac.iltechnion.ac.ilnih.gov This interaction is believed to facilitate the deprotonation of the substrate, a key step in the hydroxylation mechanism. technion.ac.iltechnion.ac.ilnih.gov The active site also contains other important residues, including Ile49 and Trp97, which contribute to the hydrophobic environment that stabilizes the substrate near the FAD pyrimidinedione ring. whiterose.ac.uk

The entrance to the substrate binding pocket is also a well-defined feature. technion.ac.il A tryptophan residue, Trp225, located in the active site, is suggested to play a role in guiding the substrate correctly into the binding pocket, possibly through π-π interactions. technion.ac.iltechnion.ac.il This contrasts with other homologous enzymes where a residue in a similar position is involved in substrate deprotonation. technion.ac.ilnih.gov The architecture is further defined by Arg242, which is positioned towards the front of the isoalloxazine ring plane and is thought to facilitate the movement and reduction of FAD. technion.ac.ilnih.gov

Structural Homology with Other Flavoprotein Aromatic Hydroxylases

2-Hydroxybiphenyl 3-monooxygenase is a member of the subclass "A" of flavoprotein monooxygenases (FPMOs), which consists of aromatic flavin-dependent hydroxylases. whiterose.ac.uknih.gov While these enzymes often share low sequence identity, they exhibit a conserved structural fold, particularly the Rossmann fold responsible for binding the FAD and/or NAD(P)H cofactor. technion.ac.il

The most well-studied model for this class of enzymes is p-hydroxybenzoate hydroxylase (PHBH). whiterose.ac.uknih.gov HbpA shares significant structural and mechanistic characteristics with PHBH. nih.govtechnion.ac.il For instance, both enzymes are thought to utilize a mobile flavin cofactor that shifts between an "in" conformation for hydroxylation and an "out" conformation for reduction by NADH. whiterose.ac.uktechnion.ac.il The role of Arg242 in HbpA in facilitating FAD movement is analogous to a similar function observed in PHBH. technion.ac.iltechnion.ac.ilnih.gov

Structural comparisons using the DALI server reveal that HbpA shares homology with several other Group A flavoenzymes. researchgate.netnih.gov Its closest structural homologs include RebC, RdmE, and the rifampicin (B610482) monooxygenase RIFMO/Rox. nih.gov These enzymes all possess an identical domain architecture. researchgate.net The most significant structural deviations among these homologous enzymes are found in the middle domain, which is responsible for substrate binding and dictates the enzyme's specific substrate profile. researchgate.net For example, while Trp225 in HbpA aids in substrate entrance, the residue at the equivalent position in aklavinone-11-hydroxylase is involved in substrate deprotonation. technion.ac.ilnih.gov This highlights how variations in the active site architecture among homologous enzymes lead to different substrate specificities and catalytic mechanisms.

Mutational Analysis of Key Structural Residues

Site-directed mutagenesis has been a powerful tool for elucidating the structure-function relationships of key residues in 2-hydroxybiphenyl 3-monooxygenase. technion.ac.ilnih.gov These studies have confirmed the roles of active site residues and identified others that influence activity, stability, and selectivity.

The critical catalytic role of His48 was confirmed by mutating it to an alanine (B10760859) (His48Ala). This mutation resulted in an inactive enzyme, demonstrating its essential function, likely in substrate deprotonation. whiterose.ac.uknih.gov Similarly, mutations of other key residues have provided valuable insights. The Asp117Ala and Arg242Ala mutants both displayed a reduced affinity for the substrate 2-hydroxybiphenyl, with Kmapp values approximately 1.7 times greater than the wild-type enzyme. whiterose.ac.uk

Mutations at the entrance of the active site have also been shown to impact enzyme function significantly. The G255F variant, where a small glycine (B1666218) residue was replaced by a bulky phenylalanine at the putative substrate entrance, exhibited only 7% of the wild-type's specific activity. technion.ac.iltechnion.ac.ilnih.gov This suggests that the large aromatic residue sterically hinders the substrate from entering the active site. technion.ac.iltechnion.ac.il

Saturation mutagenesis has been employed to explore the roles of other residues in the active site pocket, leading to variants with altered regioselectivity and improved properties. technion.ac.ilnih.gov For example, the M321A variant demonstrated the ability to oxidize 3-hydroxybiphenyl, a novel activity for HbpA, leading to the production of the antioxidant 3,4-dihydroxybiphenyl. technion.ac.ilnih.gov The crystal structure of this mutant provided a rational explanation for this altered regioselectivity. technion.ac.ilnih.gov Further studies identified that Trp97 likely stabilizes the substrate in the active site, Met223 is involved in NADH binding or entrance, and Pro320 may facilitate the crucial movement of the FAD cofactor. technion.ac.ilnih.gov

Table 1: Summary of HbpA Mutational Analysis

This table is interactive. You can sort and filter the data.

ResidueMutationEffect on Activity/FunctionReference
His48AlaInactive enzyme whiterose.ac.uknih.gov
Trp97-Suggested to stabilize the substrate in the active site technion.ac.ilnih.gov
Asp117AlaKmapp ~1.7x higher than wild-type whiterose.ac.uk
Met223-Implicated in NADH entrance or binding technion.ac.ilnih.gov
Trp225Tyr3-fold increase in NADH oxidation efficiency technion.ac.il
Arg242AlaKmapp ~1.7x higher than wild-type whiterose.ac.uk
Gly255PheReduced specific activity to 7% of wild-type technion.ac.iltechnion.ac.ilnih.gov
Pro320-May facilitate FAD movement technion.ac.ilnih.gov
Met321AlaAltered regioselectivity, enabling oxidation of 3-hydroxybiphenyl technion.ac.ilnih.gov
Met321PheImproved enantioselectivity towards chiral sulfoxides technion.ac.il

Enzymatic Mechanism and Kinetics of Recombinant 2 Hydroxybiphenyl 3 Monooxygenase

Overall Reaction Stoichiometry and Required Cofactors (NADH, O2)

The fundamental reaction catalyzed by 2-hydroxybiphenyl 3-monooxygenase involves the conversion of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl. wikipedia.org This transformation requires the participation of several key molecules. The stoichiometry of this enzymatic reaction can be represented as follows:

2-hydroxybiphenyl + NADH + H⁺ + O₂ ⇌ 2,3-dihydroxybiphenyl + NAD⁺ + H₂O wikipedia.org

This equation highlights the essential cofactors for the enzyme's activity: reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and molecular oxygen (O₂). technion.ac.ilwikipedia.org NADH serves as the electron donor, providing the necessary reducing equivalents for the reaction. nih.gov Molecular oxygen is the source of the hydroxyl group that is incorporated into the aromatic ring of the substrate. nih.gov The enzyme utilizes a non-covalently bound flavin adenine dinucleotide (FAD) as a prosthetic group to mediate the electron transfer from NADH to oxygen. nih.gov

Catalytic Cycle and Half-Reactions

The catalytic mechanism of 2-hydroxybiphenyl 3-monooxygenase is a well-orchestrated process that can be dissected into two principal phases: a reductive half-reaction and an oxidative half-reaction. nih.govcapes.gov.br This cyclical process is initiated by the binding of the substrate, which triggers a series of conformational changes and electron transfer events.

Reductive Half-Reaction: NADH-Dependent FAD Reduction

The catalytic cycle commences with the binding of the aromatic substrate, 2-hydroxybiphenyl, to the enzyme's active site. capes.gov.br This binding event is a critical prerequisite for the efficient reduction of the FAD cofactor. In the absence of the substrate, the anaerobic reduction of the free enzyme by NADH is a slow, biphasic process. nih.govcapes.gov.br However, the binding of 2-hydroxybiphenyl stimulates the rate of FAD reduction by NADH by two orders of magnitude. nih.govcapes.gov.br

Oxidative Half-Reaction: Oxygen Activation and Substrate Hydroxylation

Following the reduction of FAD, the oxidative half-reaction begins with the reaction of the reduced enzyme-substrate complex with molecular oxygen. capes.gov.br The free reduced enzyme reacts rapidly with oxygen, but without the formation of any observable intermediates, leading to a futile oxidation and the production of hydrogen peroxide. nih.gov However, in the presence of the bound substrate, the reaction with oxygen proceeds productively. nih.govcapes.gov.br

This phase involves the formation of a highly reactive flavin C4a-hydroperoxide intermediate. technion.ac.ilcapes.gov.br This potent oxidizing species is responsible for the electrophilic attack on the activated aromatic ring of the substrate, leading to the ortho-hydroxylation of 2-hydroxybiphenyl to form 2,3-dihydroxybiphenyl. technion.ac.il This step is followed by the formation of a flavin C4a-hydroxide intermediate. nih.govcapes.gov.br The cycle is completed by the dehydration of the flavin C4a-hydroxide and the release of the product, regenerating the oxidized enzyme for the next round of catalysis. nih.gov

Identification and Role of Transient Intermediates (e.g., Flavin C4a-Hydroperoxide)

Stopped-flow absorption spectroscopy has been instrumental in identifying key transient intermediates in the catalytic cycle of 2-hydroxybiphenyl 3-monooxygenase. nih.gov The most critical of these is the flavin C4a-hydroperoxide . technion.ac.ilcapes.gov.br This intermediate is formed during the oxidative half-reaction when the reduced flavin-substrate complex reacts with molecular oxygen. technion.ac.il The flavin C4a-hydroperoxide is a powerful electrophilic species that directly participates in the hydroxylation of the aromatic substrate. technion.ac.il

Following the hydroxylation event, another intermediate, the flavin C4a-hydroxide , is formed. nih.govcapes.gov.br The subsequent dehydration of this species regenerates the oxidized flavin cofactor and releases a molecule of water. nih.gov The observation of these intermediates provides strong evidence for the proposed catalytic mechanism and highlights the central role of the flavin cofactor in activating molecular oxygen for aromatic hydroxylation. nih.gov

Proton Transfer and Deprotonation Mechanisms in the Active Site

The catalytic efficiency of 2-hydroxybiphenyl 3-monooxygenase is critically dependent on precise proton transfer and deprotonation events within the active site. technion.ac.il Structural studies have revealed that the substrate, 2-hydroxybiphenyl, is positioned in a hydrophobic pocket within the active site, in close proximity to the isoalloxazine ring of the FAD cofactor. technion.ac.il

A key residue, Histidine 48 (His48) , has been identified as playing a crucial role in substrate deprotonation. technion.ac.ilnih.gov An observed hydrogen bond between the hydroxyl group of 2-hydroxybiphenyl and His48 in the enzyme-substrate complex confirms this role. technion.ac.ilnih.gov The deprotonation of the substrate's hydroxyl group is an essential step for catalysis as it enhances the nucleophilicity of the phenolic carbon, making it more susceptible to electrophilic attack by the flavin C4a-hydroperoxide intermediate. technion.ac.il This deprotonation event also promotes a conformational change in the FAD cofactor, allowing it to interact with NADH for reduction. technion.ac.il

Kinetic Characterization and Steady-State Parameters (Km, Vmax, kcat)

The catalytic efficiency of recombinant 2-hydroxybiphenyl 3-monooxygenase has been characterized through the determination of its steady-state kinetic parameters. These parameters provide valuable insights into the enzyme's affinity for its substrates and its maximum catalytic rate.

Kinetic studies have determined the Michaelis constant (Km) and the catalytic rate constant (kcat) for both 2-hydroxybiphenyl and NADH. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Steady-State Kinetic Parameters of Wild-Type 2-Hydroxybiphenyl 3-Monooxygenase
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹μM⁻¹)
2-Hydroxybiphenyl3.1 ± 0.32.260.73
NADH149 ± 223.160.02

The kinetic parameters were determined at 30°C and pH 7.5. technion.ac.il

The data indicates that the enzyme has a significantly higher affinity for 2-hydroxybiphenyl compared to NADH, as evidenced by the much lower Km value. technion.ac.il The kcat values demonstrate the enzyme's catalytic turnover for each substrate under these conditions. technion.ac.il It is worth noting that some variations in kinetic values have been reported across different studies, which may be attributable to slight differences in reaction conditions. technion.ac.il

Uncoupling Phenomena and Hydrogen Peroxide Formation

In the catalytic cycle of 2-hydroxybiphenyl 3-monooxygenase (HbpA), the oxidation of the NADH cofactor is ideally coupled to the hydroxylation of the aromatic substrate. However, a phenomenon known as uncoupling can occur, where NADH is oxidized without a corresponding hydroxylation of the substrate. This futile reaction leads to the non-productive consumption of the reducing equivalent and the formation of hydrogen peroxide (H₂O₂). nih.govrug.nl

Research has shown that for HbpA, partial uncoupling of NADH oxidation from hydroxylation occurs with all accepted substrates. nih.gov This indicates that the transfer of the activated oxygen species from the flavin hydroperoxide intermediate to the substrate is not perfectly efficient. The degree of uncoupling is influenced by the nature of the substrate itself. rug.nl

Furthermore, the product of the primary reaction, 2,3-dihydroxybiphenyl, acts as a non-substrate effector. It significantly promotes the oxidation of NADH and the formation of hydrogen peroxide without being further hydroxylated. nih.gov This suggests that the binding of 2,3-dihydroxybiphenyl to the active site facilitates the decay of the flavin hydroperoxide intermediate into oxidized FAD and hydrogen peroxide, bypassing the hydroxylation step. nih.govnih.gov The kinetic data indicate that the enzyme possesses a regulatory mechanism where the aromatic substrate exerts strict control over both the reductive and oxidative half-reactions, favoring substrate hydroxylation over the wasteful formation of hydrogen peroxide. nih.gov

Table 1: Influence of Compounds on HbpA Activity and Uncoupling This table is generated based on descriptive findings in the literature; specific quantitative rates for uncoupling with different substrates by HbpA are not detailed in the provided search results.

Compound Role Effect on NADH Oxidation Consequence
2-Hydroxybiphenyl Substrate Coupled to hydroxylation, with partial uncoupling Forms 2,3-dihydroxybiphenyl and some hydrogen peroxide. nih.gov
Other Phenolic Substrates Substrates Partially uncoupled from hydroxylation Forms hydroxylated product and hydrogen peroxide. nih.gov

Conformational Dynamics During Catalysis

The catalytic cycle of 2-hydroxybiphenyl 3-monooxygenase is characterized by a series of significant conformational changes involving both the enzyme structure and the FAD cofactor. technion.ac.ilnih.gov These dynamic movements are crucial for orchestrating the sequential steps of substrate binding, FAD reduction, and oxygen activation. nih.gov

Structural and kinetic studies have revealed that the isoalloxazine ring of the FAD cofactor can adopt several distinct conformations, most notably termed the "in" and "out" positions. technion.ac.ilnih.gov

Substrate Binding and the "Out" to "In" Transition: In the absence of a substrate, the FAD cofactor is often in an "open" or "out" conformation, where the isoalloxazine ring is exposed to the solvent. technion.ac.il This allows the substrate, 2-hydroxybiphenyl, to enter the active site. The binding of the substrate induces a conformational change, causing the isoalloxazine ring to move into the active site, adopting a closed "in" conformation. technion.ac.ilresearchgate.net This movement positions the FAD cofactor correctly for the subsequent steps.

NADH Binding and FAD Reduction: The binding of NADH triggers further conformational adjustments through an induced-fit mechanism, creating a specific pocket for the nicotinamide ring. nih.govresearchgate.net This precise positioning facilitates a charge-transfer complex between NADH and FAD, leading to the efficient and stereospecific transfer of a hydride ion to the FAD, forming FADH⁻. nih.gov

Flavin Movement and Oxygen Activation: Following reduction, the FADH⁻ anion undergoes another conformational transition, moving the isoalloxazine ring from the "open out" to the "closed in" position. nih.gov This movement is critical for shielding the reduced flavin from the solvent and allowing it to react with molecular oxygen. The reaction with O₂ forms a highly reactive flavin C(4a)-hydroperoxide intermediate, which is the species responsible for hydroxylating the substrate. nih.govtechnion.ac.il In the presence of 2-hydroxybiphenyl, this intermediate and the subsequent flavin C(4a)-hydroxide have been observed. nih.gov

These choreographed movements of the FAD cofactor, driven by substrate and cosubstrate binding, ensure the catalytic cycle proceeds in a controlled manner, minimizing premature reactions and maximizing the efficiency of substrate hydroxylation. nih.govnih.gov The dynamic nature of the enzyme is a key feature that allows it to perform its complex multi-step catalytic function. nih.gov

Substrate Specificity and Enzyme Engineering of Recombinant 2 Hydroxybiphenyl 3 Monooxygenase

Broad Substrate Range for 2-Substituted Phenols

Recombinant 2-hydroxybiphenyl 3-monooxygenase (HbpA), an FAD-dependent aromatic hydroxylase, is notable for its ability to catalyze the ortho-hydroxylation of a diverse array of 2-substituted phenols. nih.govtechnion.ac.il This characteristic makes it a valuable biocatalyst for the synthesis of 3-substituted catechols, which are important synthons in the pharmaceutical industry. nih.gov The enzyme's natural substrate is 2-hydroxybiphenyl, which it converts to 2,3-dihydroxybiphenyl. technion.ac.ilresearchgate.net However, its catalytic activity extends to a wide variety of other compounds where the substituent at the C2 position can be an aryl, alkyl, or halo group. nih.govresearchgate.net

The substrate scope of HbpA includes, but is not limited to, phenols with the following substituents at the 2-position: phenyl, 2-hydroxyphenyl, methyl, ethyl, propyl, isopropyl, butyl, sec-butyl, fluoro, chloro, bromo, and iodo. researchgate.net This broad substrate tolerance underscores the enzyme's potential in various biotechnological applications. technion.ac.il The catalytic mechanism involves the use of NADH and molecular oxygen to achieve the specific hydroxylation. nih.govtechnion.ac.il

Below is an interactive data table summarizing the known substrate range of HbpA.

SubstrateSubstituent GroupProduct
2-HydroxybiphenylPhenyl2,3-Dihydroxybiphenyl
2,2'-Dihydroxybiphenyl2-Hydroxyphenyl2,3,2'-Trihydroxybiphenyl
2-Methylphenol (o-cresol)Methyl3-Methylcatechol
2-EthylphenolEthyl3-Ethylcatechol
2-PropylphenolPropyl3-Propylcatechol
2-IsopropylphenolIsopropyl3-Isopropylcatechol
2-ButylphenolButyl3-Butylcatechol
2-sec-Butylphenolsec-Butyl3-sec-Butylcatechol
2-FluorophenolFluoro3-Fluorocatechol
2-ChlorophenolChloro3-Chlorocatechol
2-BromophenolBromo3-Bromocatechol
2-IodophenolIodo3-Iodocatechol

Regioselectivity of Hydroxylation (Ortho-Hydroxylation at C-3)

A key feature of 2-hydroxybiphenyl 3-monooxygenase is its remarkable regioselectivity. The enzyme specifically catalyzes the hydroxylation at the C-3 position (ortho to the existing hydroxyl group) of its 2-substituted phenol (B47542) substrates. nih.govtechnion.ac.ilnih.gov This precise control over the position of hydroxylation is a significant advantage in organic synthesis, where achieving such regioselectivity through traditional chemical methods can be challenging and often requires multiple protection and deprotection steps.

The structural basis for this regioselectivity lies in the architecture of the enzyme's active site. The substrate, a 2-substituted phenol, binds in a hydrophobic pocket above the isoalloxazine ring of the FAD cofactor. researchgate.net This positioning orients the C-3 position of the substrate for electrophilic attack by the reactive peroxyflavin intermediate, leading to the specific formation of the corresponding 3-substituted catechol. nih.govtechnion.ac.il A critical residue, His48, is involved in substrate deprotonation, a key step in the catalytic cycle. nih.govtechnion.ac.il The highly controlled environment of the active site ensures that hydroxylation occurs exclusively at the ortho position, preventing the formation of other isomers.

Directed Evolution Strategies for Modifying HbpA Activity

Directed evolution has emerged as a powerful tool for tailoring the properties of enzymes like HbpA to meet specific industrial demands. nih.govresearchgate.netnih.gov This process mimics natural evolution in the laboratory, involving iterative rounds of mutagenesis, recombination, and screening to identify variants with desired traits such as enhanced activity, altered substrate specificity, or improved stability. researchgate.netmdpi.com For HbpA, these strategies are employed to broaden its applicability in biocatalysis. nih.govnih.gov

Error-prone PCR (epPCR) and DNA shuffling are two widely used methods for generating genetic diversity in directed evolution experiments. nih.govresearchgate.net epPCR introduces random point mutations throughout a gene by using a low-fidelity DNA polymerase. researchgate.net This technique is effective for creating a library of single-amino-acid variants, allowing for the exploration of a vast sequence space. researchgate.net

DNA shuffling, on the other hand, is a method for in vitro homologous recombination. nih.gov It involves the random fragmentation of a pool of related genes, followed by their reassembly using PCR. nih.govduke.edu This process facilitates the combination of beneficial mutations from different parent sequences, potentially leading to synergistic improvements in enzyme function. nih.gov The integration of epPCR to generate initial diversity followed by DNA shuffling to combine beneficial mutations has proven to be an effective strategy for enhancing the catalytic performance of various enzymes. rsc.org

In contrast to the random nature of epPCR and DNA shuffling, saturation mutagenesis and rational design offer more targeted approaches to enzyme engineering. nih.govnih.gov Rational design relies on a detailed understanding of the enzyme's structure-function relationship to predict specific mutations that will lead to desired changes in activity or specificity. nih.gov This often involves computational modeling and analysis of the enzyme's active site. technion.ac.il

Saturation mutagenesis is a semi-rational approach where a specific amino acid residue or a small set of residues, typically in the active site, is replaced with all other 19 possible amino acids. nih.gov This allows for a thorough investigation of the role of that particular position in catalysis. nih.gov For HbpA, saturation mutagenesis has been successfully used to investigate key residues in the active site, leading to variants with altered regioselectivity and improved enantioselectivity. nih.gov For instance, investigating residues in the active site pocket of HbpA through saturation mutagenesis has led to the identification of variants with modulated activity and selectivity. nih.gov

Engineered HbpA Variants with Altered Substrate Specificity

The application of directed evolution and rational design strategies has yielded several HbpA variants with modified and often enhanced catalytic properties towards specific substrates. These engineered enzymes demonstrate the potential to overcome the limitations of the wild-type enzyme and expand its utility in biocatalysis.

Through directed evolution techniques, including epPCR and DNA shuffling, HbpA variants have been developed that exhibit enhanced activity towards substrates that are poorly converted by the wild-type enzyme. researchgate.netduke.edu For example, significant improvements in the catalytic efficiency for the hydroxylation of bulky substrates like 2-tert-butylphenol (B146161) and commercially relevant compounds like guaiacol (B22219) have been reported. These advancements are crucial for the industrial-scale production of valuable catechols from a wider range of starting materials. The ability to engineer HbpA to efficiently process these substrates opens up new avenues for the synthesis of fine chemicals and pharmaceutical intermediates.

Altered Regioselectivity (e.g., towards 3-hydroxybiphenyl)

Protein engineering has been successfully employed to alter the regioselectivity of 2-hydroxybiphenyl 3-monooxygenase (HbpA), a flavin-dependent aromatic hydroxylase that naturally oxidizes a range of 2-substituted phenols. nih.gov The wild-type enzyme, sourced from Pseudomonas azelaica HBP1, catalyzes the ortho-hydroxylation of 2-hydroxybiphenyl to produce 2,3-dihydroxybiphenyl. technion.ac.ilnih.gov However, its substrate scope and the position of hydroxylation can be modified through targeted mutagenesis.

A notable example of altered regioselectivity was achieved by creating the variant M321A through saturation mutagenesis of the active site. nih.gov This engineered enzyme demonstrated the novel capability of oxidizing 3-hydroxybiphenyl, a compound not processed by the wild-type enzyme. The oxidation of 3-hydroxybiphenyl by the M321A variant results in the production of 3,4-dihydroxybiphenyl, a new antioxidant compound. nih.gov Structural analysis of the M321A variant, determined at a resolution of 2.78 Å, combined with molecular docking simulations, provided a rational basis for this shift in regioselectivity. nih.govtechnion.ac.il

Enzyme VariantSubstratePrimary ProductReference
Wild-Type HbpA2-Hydroxybiphenyl2,3-Dihydroxybiphenyl technion.ac.il
M321A Variant3-Hydroxybiphenyl3,4-Dihydroxybiphenyl nih.gov

Expanded Substrate Repertoire (e.g., indole (B1671886) for indigo (B80030) formation)

Directed evolution has proven to be a powerful tool for expanding the substrate range of HbpA to include molecules not hydroxylated by the wild-type enzyme. researchgate.netnih.gov A significant achievement in this area is the development of an HbpA variant that can hydroxylate indole, leading to the formation of the dyes indigo and indirubin. researchgate.netnih.gov The wild-type enzyme does not catalyze this reaction. researchgate.netnih.gov

A laboratory-evolved variant, designated HbpAind, which contains two amino acid substitutions (D222V and V368A), gained the ability to hydroxylate indole and its derivatives. researchgate.netnih.gov This engineered enzyme exhibited an 18-fold increase in activity for indole hydroxylation compared to the negligible activity of the wild-type. researchgate.net The mutation also significantly improved the enzyme's affinity for the new substrate, as evidenced by a decrease in the dissociation constant (Kd) for indole from 1.5 mM in the wild-type to 78 µM in the HbpAind variant. nih.gov The reaction proceeds via hydroxylation of the pyrrole (B145914) ring of indole, followed by spontaneous condensation and oxidation of the products to form the characteristic blue pigment of indigo. researchgate.netnih.gov While gaining this new function, the HbpAind mutant's activity towards its natural substrate, 2-hydroxybiphenyl, was six times lower than that of the wild-type enzyme. researchgate.netnih.gov

Enzyme VariantSubstrateActivity/ObservationReference
Wild-Type HbpAIndoleDoes not catalyze hydroxylation. researchgate.netnih.gov
HbpAind (D222V/V368A)Indole18-fold increased hydroxylation activity, leading to indigo formation. researchgate.net
Wild-Type HbpA2-HydroxybiphenylHigh activity (natural substrate). nih.gov
HbpAind (D222V/V368A)2-HydroxybiphenylActivity is 6-fold lower than wild-type. nih.gov

Structure-Function Correlations Derived from Engineered Variants

Analysis of engineered variants of 2-hydroxybiphenyl 3-monooxygenase has provided critical insights into the relationship between its structure and catalytic function. By correlating specific amino acid substitutions with changes in activity and selectivity, the roles of key residues have been elucidated. nih.govresearchgate.net

M321A and Regioselectivity: The substitution of methionine at position 321 with alanine (B10760859) (M321A) is directly responsible for the altered regioselectivity enabling the hydroxylation of 3-hydroxybiphenyl. nih.gov Crystallographic data and molecular docking suggest that this change in the active site pocket accommodates the 3-substituted phenol in an orientation conducive to hydroxylation at the C4 position. nih.govtechnion.ac.il

D222V, V368A and Indole Hydroxylation: The HbpAind variant, which can hydroxylate indole, contains the D222V and V368A mutations. researchgate.netnih.gov The substitution D222V, in particular, has been linked to a significant increase in the uncoupling of NADH oxidation from the hydroxylation of the native substrate, 2-hydroxybiphenyl. nih.gov This suggests that the Asp222 residue is critically involved in substrate activation in the wild-type enzyme. researchgate.netnih.gov The combination of these two mutations reshapes the active site to favor the binding and subsequent hydroxylation of indole. researchgate.net

Other Key Residues: Biochemical characterization of several other mutants has shed light on the functions of additional residues:

Trp97: This residue is believed to stabilize the substrate within the active site. nih.gov

Met223: Evidence suggests this residue is involved in the entrance or binding of the NADH cofactor to the active site. nih.gov

His48: In the wild-type enzyme, this residue plays a crucial role in substrate deprotonation, a key step in the catalytic mechanism. technion.ac.il

Pro320: This residue may play a role in facilitating the movement of the FAD cofactor during the catalytic cycle. nih.govtechnion.ac.il

These structure-function correlations are invaluable for the rational design of HbpA variants with further improved activities or novel selectivities for industrial and biotechnological applications. technion.ac.il

Biological Role and Metabolic Pathways Involving 2 Hydroxybiphenyl 3 Monooxygenase

Role in 2-Hydroxybiphenyl Biodegradation Pathways in Pseudomonas azelaica HBP1

In the soil bacterium Pseudomonas azelaica HBP1, 2-hydroxybiphenyl 3-monooxygenase is the first enzyme in the degradation pathway of the fungicide 2-hydroxybiphenyl (2-HBP). nih.govtechnion.ac.il The bacterium can utilize 2-HBP as its sole source of carbon and energy. nih.gov The gene encoding this enzyme, hbpA, is part of the hbpCAD gene cluster. nih.govasm.org

The enzyme catalyzes the NADH-dependent ortho-hydroxylation of 2-hydroxybiphenyl. nih.gov In this reaction, molecular oxygen is used to introduce a second hydroxyl group onto the aromatic ring, converting 2-hydroxybiphenyl into 2,3-dihydroxybiphenyl. wikipedia.orgnih.govtechnion.ac.il This conversion is a critical activation step, preparing the stable aromatic compound for subsequent ring cleavage. technion.ac.ilasm.org The expression of the hbpA gene is tightly regulated and is induced by the presence of 2-hydroxybiphenyl. nih.govasm.org

Table 1: Catalytic Reaction in P. azelaica HBP1

Substrates Enzyme Product

This table summarizes the primary reaction catalyzed by 2-hydroxybiphenyl 3-monooxygenase in the degradation of 2-HBP.

Involvement in the Degradation of Other Hydroxylated Aromatic Compounds

2-Hydroxybiphenyl 3-monooxygenase exhibits activity on a range of hydroxylated aromatic compounds beyond its primary substrate. nih.govnih.gov Its substrate specificity is generally directed towards phenols that possess a hydrophobic side chain adjacent to the hydroxyl group. nih.gov

One notable substrate is 2,2'-dihydroxybiphenyl, which the enzyme hydroxylates to form 2,3,2'-trihydroxybiphenyl. researchgate.net This demonstrates the enzyme's capacity to act on more complex biphenyl (B1667301) structures. The enzyme's ability to hydroxylate a variety of 2-substituted phenols makes it a versatile biocatalyst. technion.ac.il However, its efficiency can vary with different substrates. For instance, the product of the primary reaction, 2,3-dihydroxybiphenyl, is not a substrate but acts as an inhibitor and an uncoupler, leading to the formation of hydrogen peroxide without further hydroxylation. nih.gov

Table 2: Known Substrates of 2-Hydroxybiphenyl 3-Monooxygenase

Substrate Product
2-Hydroxybiphenyl 2,3-Dihydroxybiphenyl
2,2'-Dihydroxybiphenyl 2,3,2'-Trihydroxybiphenyl

This table lists other aromatic compounds known to be transformed by 2-hydroxybiphenyl 3-monooxygenase.

Interplay with Other Enzymes in Biphenyl Catabolic Pathways (e.g., Dioxygenases, Hydrolases)

The function of 2-hydroxybiphenyl 3-monooxygenase is intricately linked with other enzymes in the biphenyl catabolic pathway. asm.orgresearchgate.net Following the initial hydroxylation of 2-HBP to 2,3-dihydroxybiphenyl by HbpA, the pathway continues with enzymes encoded by the other genes in the hbp cluster. asm.org

The next step is catalyzed by HbpC, which is a 2,3-dihydroxybiphenyl 1,2-dioxygenase. asm.org This enzyme cleaves the aromatic ring of 2,3-dihydroxybiphenyl in a meta-cleavage reaction, yielding 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid (HOPDA). asm.orgnih.gov Subsequently, the product of the HbpC reaction is acted upon by a hydrolase, HbpD, which breaks down HOPDA into benzoic acid and 2-hydroxypenta-2,4-dienoate. researchgate.netnih.gov These smaller molecules can then enter central metabolic pathways, such as the citric acid cycle, allowing the bacterium to derive energy and carbon from the original pollutant. nih.gov This sequential action of a monooxygenase, a dioxygenase, and a hydrolase exemplifies a common strategy in bacteria for the aerobic degradation of aromatic hydrocarbons. nih.gov

Ecological Significance in Bioremediation of Aromatic Pollutants

The catalytic activity of 2-hydroxybiphenyl 3-monooxygenase is of significant ecological importance, particularly for the bioremediation of environments contaminated with aromatic pollutants. nih.gov 2-Hydroxybiphenyl is a biocide used in agriculture and as a disinfectant, leading to its presence in some wastewater effluents. nih.gov

Bacteria like Pseudomonas azelaica HBP1, which possess the hbp pathway initiated by 2-hydroxybiphenyl 3-monooxygenase, are capable of completely mineralizing this toxic compound. nih.govnih.gov This natural attenuation process is vital for removing such pollutants from ecosystems. The enzyme's role as the first step in the degradation pathway is critical, as it transforms a relatively recalcitrant compound into an intermediate that can be readily processed by the downstream enzymatic machinery. nih.govasm.org The broad substrate range of the enzyme suggests it may also contribute to the degradation of other structurally related phenolic pollutants, further enhancing its importance in the bioremediation of contaminated sites. technion.ac.il

Table 3: List of Compounds Mentioned

Compound Name
2,2'-Dihydroxybiphenyl
2,3,2'-Trihydroxybiphenyl
2,3-Dihydroxybiphenyl
2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
2-Hydroxybiphenyl
2-Hydroxypenta-2,4-dienoate
Benzoic acid
Hydrogen peroxide
NADH
NAD+
Oxygen

Biotechnological and Biocatalytic Applications of Recombinant 2 Hydroxybiphenyl 3 Monooxygenase

Industrial Production of Substituted Catechols (e.g., 3-tert-butylcatechol, 3,4-dihydroxybiphenyl)

The production of substituted catechols, which are valuable synthons for the pharmaceutical and fine chemical industries, is a key application of HbpA. researchgate.net Through protein engineering, the substrate scope of HbpA has been expanded to produce catechols not synthesized by the wild-type enzyme.

A notable example is the synthesis of 3-tert-butylcatechol . A laboratory-evolved variant, HbpA(T2), expressed in recombinant Escherichia coli JM101, can hydroxylate 2-tert-butylphenol (B146161), a substrate not converted by the wild-type enzyme. nih.gov In a 3-L bioreactor setup, this whole-cell biocatalysis system achieved a productivity of 63 mg L⁻¹ h⁻¹. To overcome the toxicity of the substrate and the instability of the product, a strategy involving limited substrate feeding and continuous in situ product removal with an Amberlite XAD-4 resin was successfully implemented. This process yielded 3.0 grams of 3-tert-butylcatechol with a final purity greater than 98% after 24 hours. nih.gov

Similarly, protein engineering has enabled the production of 3,4-dihydroxybiphenyl , a novel antioxidant. Saturation mutagenesis of the HbpA active site led to the creation of the M321A variant. nih.gov This mutant demonstrated altered regioselectivity, gaining the ability to oxidize 3-hydroxybiphenyl, which allowed for the synthesis of 3,4-dihydroxybiphenyl. This showcases the potential of engineered HbpA to generate new, valuable compounds. nih.gov

Table 1: Production of Substituted Catechols using Engineered HbpA

Target Compound Enzyme Variant Substrate Host System Key Process Features Productivity/Yield Reference
3-tert-butylcatechol HbpA(T2) 2-tert-butylphenol Recombinant E. coli JM101 Limited substrate feed; in situ product removal 63 mg L⁻¹ h⁻¹ (3.0 g total yield) nih.gov
3,4-dihydroxybiphenyl M321A 3-hydroxybiphenyl - Altered regioselectivity through mutagenesis - nih.gov

Regioselective Hydroxylation in Organic Synthesis

One of the most valuable characteristics of HbpA is its exquisite regioselectivity. The enzyme specifically catalyzes hydroxylation at the ortho-position of a broad range of 2-substituted phenols, including those with aryl, alkyl, and halo side chains. researchgate.netnih.govresearchgate.net This high level of precision is often difficult to achieve with conventional chemical methods, making HbpA an attractive catalyst for organic synthesis.

The structural basis for this regioselectivity has been investigated through crystallographic studies. The structure of HbpA with its bound substrate, 2-hydroxybiphenyl, confirmed that a hydrogen bond between the substrate and the active site residue His48 is crucial for substrate deprotonation and positioning, which are key for the specific hydroxylation reaction. nih.govtechnion.ac.il This detailed understanding of the enzyme's active site and mechanism facilitates the rational design of new enzyme variants with altered or improved selectivity for various industrial applications. technion.ac.ilnih.gov

Integration with Cofactor Regeneration Systems (e.g., Enzymatic, Biomimetic)

A significant challenge in the industrial application of NADH-dependent monooxygenases like HbpA is the high cost of the NADH cofactor. nih.govillinois.edu To make these biocatalytic processes economically viable, the expensive cofactor must be regenerated in situ. illinois.eduillinois.edu Various systems have been developed and successfully integrated with HbpA-catalyzed reactions.

Enzymatic Cofactor Regeneration: This is the most common approach, characterized by high specificity and efficiency. nih.gov The formate (B1220265)/formate dehydrogenase (FDH) system is widely used for NADH regeneration. illinois.edu In this system, FDH oxidizes inexpensive formate to carbon dioxide, while simultaneously reducing NAD+ back to NADH. illinois.edu This enzymatic system has been effectively coupled with HbpA for the preparative-scale synthesis of 3-phenylcatechol in an organic-aqueous two-phase system, demonstrating its practical utility. researchgate.net Other dehydrogenase-based systems, such as those using glucose dehydrogenase (GDH), also serve as effective means for NADH regeneration. illinois.eduresearchgate.net

Biomimetic Cofactor Regeneration: An alternative approach involves the use of synthetic molecules that mimic the function of the natural cofactor. Research has shown that N-benzyl-1,4-dihydronicotinamide can serve as a biomimetic substitute for NADH in HbpA-catalyzed reactions. researchgate.net Furthermore, organometallic complexes, such as [Cp*Rh(bpy)(H₂O)]²⁺, have been used to regenerate flavin cofactors (FAD) directly. This method can replace the entire natural regeneration system, including the native reductase enzyme and the nicotinamide (B372718) coenzyme (NADH), by facilitating transhydrogenation between a hydrogen donor like formate and the enzyme's FAD cofactor. illinois.edu

Table 2: Cofactor Regeneration Strategies for HbpA

Regeneration Method System Components Principle Advantages Reference
Enzymatic Formate Dehydrogenase (FDH) / Formate FDH oxidizes formate to CO₂, reducing NAD⁺ to NADH. High specificity, inexpensive substrate (formate), easily removable byproduct. researchgate.netillinois.edu
Biomimetic N-benzyl-1,4-dihydronicotinamide Synthetic NADH analog directly provides reducing equivalents. Eliminates the need for a separate regeneration enzyme. researchgate.net
Biomimetic (Flavin) Organometallic complex ([Cp*Rh(bpy)(H₂O)]²⁺) / Formate Complex catalyzes hydride transfer from formate to the enzyme's FAD. Replaces both NADH and the native reductase enzyme. illinois.edu

Whole-Cell Biocatalysis Applications (e.g., Recombinant E. coli expressing HbpA)

The production of 3-tert-butylcatechol using recombinant E. coli JM101 (HbpA T2) is a prime example of a successful whole-cell application. nih.gov The study highlighted methods to overcome common challenges in whole-cell biocatalysis, such as substrate toxicity, by employing a controlled substrate feeding strategy. Product inhibition and degradation were managed by using an in situ product removal technique with a hydrophobic resin, which also simplified downstream processing. nih.gov While many studies on catechol production use other enzymes, the principles of optimizing whole-cell systems, such as engineering metabolic pathways to improve precursor and cofactor supply, are broadly applicable to HbpA-based processes. researchgate.netmdpi.comfrontiersin.org

Engineered HbpA for Novel Biotransformations (e.g., Indigo (B80030) Production from Indole)

Beyond its natural reactivity, HbpA has been successfully engineered through directed evolution to catalyze entirely new transformations. A significant achievement in this area is the production of the dye indigo from indole (B1671886), a reaction not catalyzed by the wild-type HbpA. researchgate.netnih.govnih.gov

An engineered variant, named HbpAind, which contains two amino acid substitutions (D222V and V368A), was developed. researchgate.netnih.gov This mutant exhibited an 18-fold increase in activity for indole hydroxylation compared to the wild-type enzyme. The engineered enzyme hydroxylates indole, likely at the C3 position, to form indoxyl. This intermediate is unstable and undergoes spontaneous, enzyme-independent condensation and oxidation in the presence of air to form the blue pigment indigo, along with some of the isomer indirubin. researchgate.netnih.gov When expressed in recombinant E. coli, the HbpAind variant demonstrated impressive productivity, outperforming indigo yields that had been achieved with other recombinant microbial systems at the time. researchgate.netnih.gov

Table 3: Comparison of Wild-Type HbpA and Engineered HbpAind for Indole Hydroxylation

Enzyme Key Mutations Substrate Affinity (Kd for Indole) Relative Activity (Indole Hydroxylation) Product Reference
Wild-Type HbpA None 1.5 mM 1x No significant reaction researchgate.netnih.gov
HbpAind D222V, V368A 78 µM 18x Indigo / Indirubin researchgate.netnih.gov

Future Research Directions and Perspectives for Recombinant 2 Hydroxybiphenyl 3 Monooxygenase

Further Elucidation of Mechanistic Nuances and Conformational Dynamics

While the fundamental catalytic mechanism of HbpA is understood, future research will focus on the finer details of its action and the dynamic structural changes it undergoes during catalysis. HbpA is known to follow a ternary complex mechanism where the binding of the aromatic substrate is crucial for both the reductive and oxidative half-reactions. nih.gov Substrate binding significantly accelerates the rate of enzyme reduction by NADH. nih.gov During the reaction with oxygen, key intermediates such as flavin C(4a)-hydroperoxide and flavin C(4a)-hydroxide have been identified. nih.govcapes.gov.br

Future investigations will likely employ advanced spectroscopic and crystallographic techniques to capture these transient states with greater precision. Understanding the precise role of key active site residues is paramount. For instance, His48 has been identified as a critical residue for substrate deprotonation, a finding confirmed by the total loss of activity in an H48A mutant. technion.ac.ilnih.govnih.gov Other residues, such as Trp97, are thought to stabilize the substrate in the active site, while Met223 may be involved in NADH binding. nih.govtechnion.ac.il

A significant area of future study is the conformational dynamics of the FAD cofactor. The FAD cofactor must move between different conformations to interact with NADH for reduction and then with the substrate for hydroxylation. technion.ac.il Residues like Arg242 and Pro320 are suggested to facilitate this FAD movement. technion.ac.ilnih.govtechnion.ac.il Probing these dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy and time-resolved crystallography will provide a more complete picture of the catalytic cycle. nih.govnih.gov This deeper mechanistic insight is essential for the rational design of more efficient HbpA variants. technion.ac.ilnih.gov

Advanced Protein Engineering for Enhanced Catalytic Efficiency and Selectivity

Protein engineering has already proven to be a powerful tool for modifying HbpA's properties. nih.gov Future efforts will leverage advanced techniques like directed evolution and saturation mutagenesis to further enhance its catalytic efficiency, stability, and selectivity for industrial applications. nih.govcaltech.edu

One notable success has been the alteration of the enzyme's regioselectivity. The M321A variant, for example, gained the ability to hydroxylate 3-hydroxybiphenyl, a substrate not processed by the wild-type enzyme, leading to the production of the novel antioxidant 3,4-dihydroxybiphenyl. nih.govtechnion.ac.il Furthermore, the M321F variant exhibited improved enantioselectivity in the production of chiral sulfoxides. nih.govtechnion.ac.il These studies highlight how targeting specific residues in the active site pocket can lead to novel functionalities.

Future research will likely involve more sophisticated library creation and high-throughput screening methods to explore a larger sequence space. The structural information available for HbpA, including the crystal structure of the M321A variant, provides a solid foundation for structure-guided engineering. nih.govtechnion.ac.il Identifying and modifying residues that are remote from the active site but influence catalysis, as suggested by some directed evolution studies, represents another promising avenue. nih.gov The overarching goal is to tailor HbpA variants for specific synthetic tasks, improving not only their activity on non-natural substrates but also their stability under demanding process conditions. rwth-aachen.de

Expanding the Substrate Spectrum and Novel Reaction Chemistries

The native HbpA enzyme hydroxylates a broad range of 2-substituted phenols. technion.ac.ilnih.gov A key future direction is to expand this substrate scope even further through protein engineering to generate a wider array of valuable chemical compounds. The successful engineering of HbpA to act on 3-hydroxybiphenyl is a testament to this potential. nih.gov

Beyond simple hydroxylation, there is an opportunity to explore novel reaction chemistries. For instance, HbpA has been shown to possess pro-S enantioselectivity towards the synthesis of several chiral sulfoxides, indicating its potential for asymmetric sulfoxidation reactions. nih.gov Future research could focus on enhancing this activity and expanding the range of sulfides that can be converted. This involves creating and screening mutant libraries for improved conversion of target substrates.

By exploring the enzyme's catalytic promiscuity and then using protein engineering to enhance desired side activities, HbpA could be developed into a versatile biocatalyst for various oxidative transformations beyond its natural reaction. This could include other types of C-H activation or heteroatom oxidation, significantly broadening its synthetic utility. mdpi.com

Development of Robust Biocatalytic Processes (e.g., Immobilization, Continuous Flow)

For HbpA to be viable in industrial settings, the development of robust and scalable biocatalytic processes is essential. A critical step in this direction is enzyme immobilization, which allows for catalyst reuse, simplified product purification, and enhanced operational stability. frontiersin.org Research has demonstrated the successful immobilization of HbpA on mesoporous silica (B1680970) materials like MCM-41, providing a foundation for creating durable biocatalysts. tandfonline.com Future work will explore different immobilization matrices and techniques to optimize enzyme loading, activity, and long-term stability.

Integrating immobilized HbpA into continuous flow reactor systems is a particularly promising research direction. nih.govucm.es Continuous flow processes offer numerous advantages over traditional batch reactions, including improved process control, enhanced mass and heat transfer, higher productivity, and easier automation. nih.govresearchgate.net The development of packed-bed or microfluidic reactors containing immobilized HbpA could lead to highly efficient and sustainable manufacturing processes for specialty chemicals. frontiersin.orgucm.esresearchgate.net A significant challenge to address in this context is the efficient regeneration of the NADH cofactor required by HbpA, which could be tackled by co-immobilizing a second enzyme system for cofactor recycling. researchgate.net

Integration of HbpA into Synthetic Biology Pathways

Synthetic biology offers the potential to create custom-designed microbial cell factories for the production of valuable chemicals. Integrating HbpA into engineered metabolic pathways is a compelling future prospect. Instead of performing a single biotransformation with the purified enzyme, HbpA could be expressed within a host organism like E. coli or yeast as part of a multi-step pathway. embopress.org

This approach allows for the in vivo production of the HbpA substrate from a simple carbon source, and the subsequent conversion of the HbpA product into a final target molecule. This strategy can eliminate the need for costly substrate addition and cofactor regeneration, as the host cell's metabolism can supply both. embopress.org For example, a pathway could be designed where a precursor molecule is first synthesized by the host and then hydroxylated by the expressed HbpA, with the resulting catechol being further modified by other enzymes in the pathway. researchgate.net

Future research in this area will focus on pathway design and optimization, balancing the expression levels of HbpA and other pathway enzymes to maximize product flux and minimize the accumulation of toxic intermediates. embopress.org This involves applying principles of metabolic engineering and using tools from systems biology to model and fine-tune pathway performance.

Computational and in silico Approaches for Rational Design and Mechanism Prediction

Computational and in silico methods are becoming indispensable tools in enzyme engineering and mechanistic studies. For HbpA, molecular docking has already been used to provide a rational explanation for the altered regioselectivity observed in the M321A variant. nih.govtechnion.ac.il

Looking forward, more advanced computational approaches will play an even larger role. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the enzyme, including the crucial movements of the FAD cofactor and the structural changes upon substrate binding. technion.ac.ilnih.govnih.gov These simulations can help identify key residues that control enzyme flexibility and function, providing valuable targets for protein engineering.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic reaction itself, providing detailed insights into the transition states and energy barriers of the hydroxylation process. This level of mechanistic detail can guide the rational design of mutants with enhanced catalytic rates. By combining computational predictions with experimental validation, researchers can accelerate the development of HbpA variants with desired properties, making the engineering process more efficient and less reliant on trial-and-error screening. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the catalytic activity of recombinant 2-hydroxybiphenyl 3-monooxygenase (HbpA)?

  • Methodological Answer : Use a coupled spectrophotometric assay to monitor NADH oxidation at 340 nm. The reaction mixture should include saturating concentrations of NADH, oxygen, and substrate (e.g., 2-hydroxybiphenyl). Activity is calculated using the extinction coefficient of NADH (ε = 6.22 mM⁻¹ cm⁻¹). Validate kinetic parameters (Km, Vmax) under pH 7.5, the optimal pH for catalysis, as demonstrated in rapid-scan kinetic studies .

Q. How can recombinant HbpA be purified for structural studies?

  • Methodological Answer : Employ affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to isolate monomeric enzyme forms. Activity assays should confirm retention of flavin-binding capacity, as HbpA requires FAD as a cofactor. Cross-check purity via SDS-PAGE and UV-Vis spectroscopy to detect flavin absorbance peaks (~450 nm) .

Q. What are the primary spectral intermediates observed during HbpA catalysis?

  • Methodological Answer : Rapid-scan stopped-flow spectroscopy at pH 7.5 reveals two intermediates: flavin C(4a)-hydroperoxide (absorbance peak at 380–390 nm) and C(4a)-hydroxyflavin (peak at 360 nm). Compare spectra with reference data from homologous flavoproteins (e.g., phenol hydroxylase) to confirm assignments .

Advanced Research Questions

Q. How can contradictory data on intermediate stability in HbpA catalysis be resolved?

  • Methodological Answer : Discrepancies in intermediate detection (e.g., absence of "intermediate II" in HbpA vs. other monooxygenases) may arise from pH or substrate-specific effects. Conduct pH-controlled experiments (range 6.0–9.0) with alternative substrates (e.g., 3-hydroxybiphenyl) and analyze using time-resolved spectroscopy. Compare results with mechanistic models from p-hydroxybenzoate hydroxylase to identify conserved vs. divergent steps .

Q. What strategies optimize HbpA stability during long-term kinetic assays?

  • Methodological Answer : Include stabilizing agents like glycerol (10–20% v/v) or FAD (10 µM) in reaction buffers to prevent flavin dissociation. Use anaerobic conditions for pre-reduction of flavin to minimize oxidative inactivation. Validate stability via activity assays over 24-hour periods .

Q. How can site-directed mutagenesis elucidate the role of specific residues in HbpA’s oxygen activation mechanism?

  • Methodological Answer : Target residues near the flavin-binding site (e.g., Arg/His residues) for alanine-scanning mutagenesis. Compare mutant vs. wild-type kinetics using stopped-flow spectroscopy to assess impacts on intermediate formation rates. Pair structural data (e.g., homology modeling) with kinetic results to map catalytic residues .

Q. What computational approaches are suitable for modeling HbpA’s substrate specificity?

  • Methodological Answer : Perform molecular docking with substrates (e.g., 2-hydroxybiphenyl derivatives) into a homology model of HbpA’s active site. Use density functional theory (DFT) to calculate binding energies and compare with experimental Km values. Validate predictions via enzymatic assays with synthetic substrate analogs .

Data Analysis & Contradiction Management

Q. How should researchers address variability in HbpA’s catalytic efficiency across substrates?

  • Methodological Answer : Normalize activity data to enzyme concentration (µmol/min/mg protein) and account for substrate solubility limits (e.g., using DMSO as a cosolvent ≤1% v/v). Statistically analyze replicates (n ≥ 3) and apply ANOVA to identify significant differences. Cross-reference with published Km values for structurally similar substrates .

Q. What controls are essential when interpreting spectral data for flavin intermediates?

  • Methodological Answer : Include negative controls (e.g., enzyme without substrate, heat-inactivated enzyme) to distinguish enzyme-specific intermediates from artifacts. Use global fitting algorithms (e.g., SpecFit) to deconvolute overlapping spectral species and confirm assignments with isotopic labeling (e.g., ¹⁸O₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.